4-Ethyl-7-[(5-thio-beta-D-xylopyranosyl)oxy]coumarin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-7-[(5-thio-beta-D-xylopyranosyl)oxy]coumarin typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized using the Pechmann condensation reaction, which involves the condensation of phenols with beta-keto esters in the presence of an acid catalyst.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base such as potassium carbonate.
Attachment of the Thio-beta-D-xylopyranosyl Group: The thio-beta-D-xylopyranosyl group can be attached through glycosylation reactions, where the coumarin core is reacted with a thio-sugar derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, green solvents, and catalysts to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-7-[(5-thio-beta-D-xylopyranosyl)oxy]coumarin undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized coumarin derivatives.
Reduction: Reduced coumarin derivatives.
Substitution: Substituted coumarin derivatives.
Scientific Research Applications
4-Ethyl-7-[(5-thio-beta-D-xylopyranosyl)oxy]coumarin has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Ethyl-7-[(5-thio-beta-D-xylopyranosyl)oxy]coumarin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its choleretic properties.
Novobiocin: A coumarin antibiotic with anticancer properties.
Dalbergin: A natural coumarin with antitumor and antibacterial activities.
Uniqueness
4-Ethyl-7-[(5-thio-beta-D-xylopyranosyl)oxy]coumarin is unique due to its specific structural features, such as the presence of the thio-beta-D-xylopyranosyl group, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Properties
IUPAC Name |
4-ethyl-7-(3,4,5-trihydroxythian-2-yl)oxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6S/c1-2-8-5-13(18)22-12-6-9(3-4-10(8)12)21-16-15(20)14(19)11(17)7-23-16/h3-6,11,14-17,19-20H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPYMAXBUCUFLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CS3)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869873 |
Source
|
Record name | 4-Ethyl-2-oxo-2H-1-benzopyran-7-yl 5-thiopentopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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